

Application Note: Comprehensive Analytical Characterization of 3-(Chloromethyl)isoquinoline Hydrochloride

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Compound of Interest

Compound Name: 3-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B1601274

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Introduction and Physicochemical Overview

3-(Chloromethyl)isoquinoline hydrochloride is an aromatic heterocyclic compound featuring an isoquinoline core fused to a benzene ring.^[1] The presence of a reactive chloromethyl group makes it a valuable intermediate for introducing the isoquinoline moiety in the synthesis of more complex molecules, including potential therapeutic agents. Given its role in drug discovery and development, rigorous characterization is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

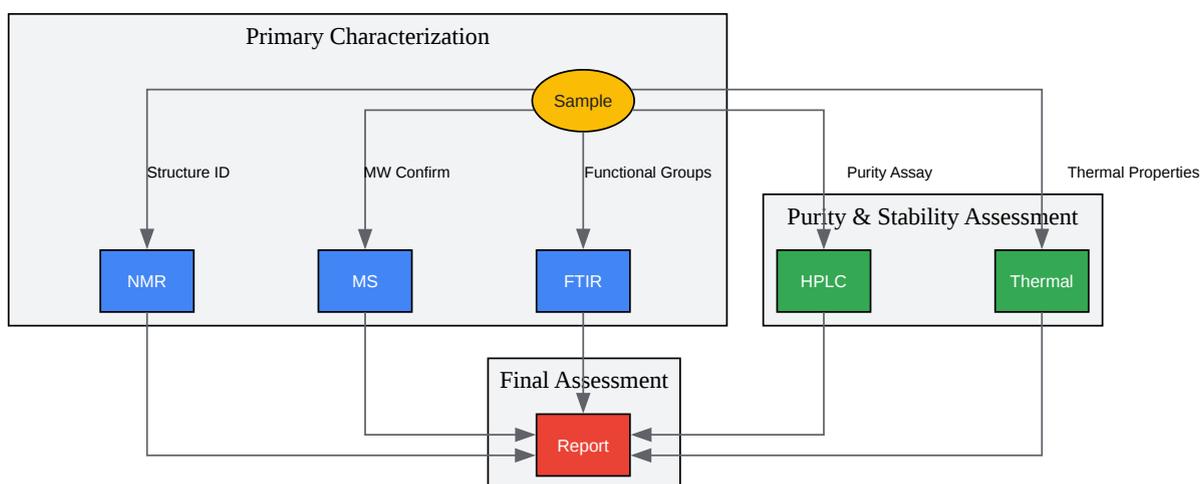
The analytical challenge lies in confirming the complex aromatic structure, assessing purity (especially regarding isomers or related impurities), and understanding the properties conferred by the hydrochloride salt form. This guide presents an integrated analytical workflow designed to provide a comprehensive profile of the compound.

Table 1: Physicochemical Properties of **3-(Chloromethyl)isoquinoline Hydrochloride**

Property	Value	Source
CAS Number	76884-33-8	[2]
Molecular Formula	C ₁₀ H ₉ Cl ₂ N	[2]
Molecular Weight	214.09 g/mol	[2][1]
IUPAC Name	3-(chloromethyl)isoquinoline;hydrochloride	[1]
Physical Form	Solid / Crystalline Powder	
Structure		

Integrated Analytical Workflow

A combination of orthogonal analytical techniques is required for full characterization. Each method provides unique and complementary information, creating a self-validating system for quality assessment.



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Caption: Integrated workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR identifies the carbon skeleton.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-(Chloromethyl)isoquinoline hydrochloride**.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent.
 - Expert Insight: Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice due to its high polarity, which effectively dissolves the hydrochloride salt. It also shifts the residual water peak away from most analyte signals. Deuterated water (D_2O) can also be used, but will result in the exchange and disappearance of the N-H proton signal.
 - Transfer the solution to a 5 mm NMR tube.[3]
- Instrument Parameters (500 MHz Spectrometer):
 - Nucleus: ^1H (Proton) and ^{13}C (Carbon).
 - Standard: Tetramethylsilane (TMS) at 0.00 ppm (can be referenced internally to the residual solvent signal).[4]
 - Temperature: Ambient probe temperature (~25 °C).
 - ^1H NMR:
 - Acquire 16-32 scans.

- Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Acquire 1024-2048 scans with proton decoupling.
 - Spectral width: 0 to 200 ppm.

Expected Results and Interpretation

The combination of chemical shift (δ), integration (number of protons), and multiplicity provides a unique fingerprint of the molecule.

- ^1H NMR (in DMSO-d_6):
 - Aromatic Protons (6H): Expect complex multiplets in the δ 7.5-9.5 ppm range, characteristic of the isoquinoline ring system. Specific assignments often require 2D NMR experiments (COSY, HSQC).
 - Chloromethyl Protons ($-\text{CH}_2\text{Cl}$, 2H): A sharp singlet is expected around δ 4.8-5.2 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
 - N-H Proton (1H): As a hydrochloride salt, a broad singlet may be observed at a very downfield position (>10 ppm), which would disappear upon D_2O exchange.
- ^{13}C NMR (in DMSO-d_6):
 - Expect 10 distinct signals for the 10 carbon atoms in the isoquinoline ring and the chloromethyl group.
 - Aromatic Carbons: Signals will appear between δ 120-155 ppm.
 - Chloromethyl Carbon ($-\text{CH}_2\text{Cl}$): A signal is expected around δ 40-50 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a single, sharp peak for the main compound indicates high purity, while other peaks represent impurities.

Causality: As a polar hydrochloride salt, **3-(Chloromethyl)isoquinoline hydrochloride** can be challenging to retain on standard C18 columns using highly aqueous mobile phases, a phenomenon known as "phase collapse".^{[5][6]} Therefore, a method using a polar-modified column or sufficient organic modifier is recommended for robust retention and good peak shape.

Protocol: Reversed-Phase HPLC Purity Assay

- Sample Preparation:
 - Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
 - Dilute to a working concentration of ~0.1 mg/mL for analysis.
- Chromatographic Conditions:

Table 2: Recommended HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	Polar-Endcapped C18 (e.g., Agilent ZORBAX Extend-C18), 4.6 x 150 mm, 5 µm	Provides better retention for polar analytes and is stable at a wider pH range.[6][7]
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier protonates silanols, reducing peak tailing, and ensures the analyte remains in its charged form.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier for elution.
Gradient	10% B to 90% B over 15 minutes, then hold for 3 min.	Ensures elution of both polar and potential non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Improves reproducibility of retention times.
Injection Vol.	10 µL	
Detection	UV at 254 nm and 280 nm	Isoquinoline systems exhibit strong UV absorbance.[8] Monitoring multiple wavelengths can help detect impurities with different chromophores.

Data Interpretation

- A successful separation will show a single major peak corresponding to **3-(Chloromethyl)isoquinoline hydrochloride**.
- Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

- The retention time serves as an identifier for the compound under the specified conditions.

Mass Spectrometry (MS): Molecular Weight Verification

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

Causality: Electrospray Ionization (ESI) is the ideal technique for this molecule. As a hydrochloride salt, the compound is already partially ionized in solution, making it amenable to ESI. Analysis is performed in positive ion mode to detect the protonated free base.

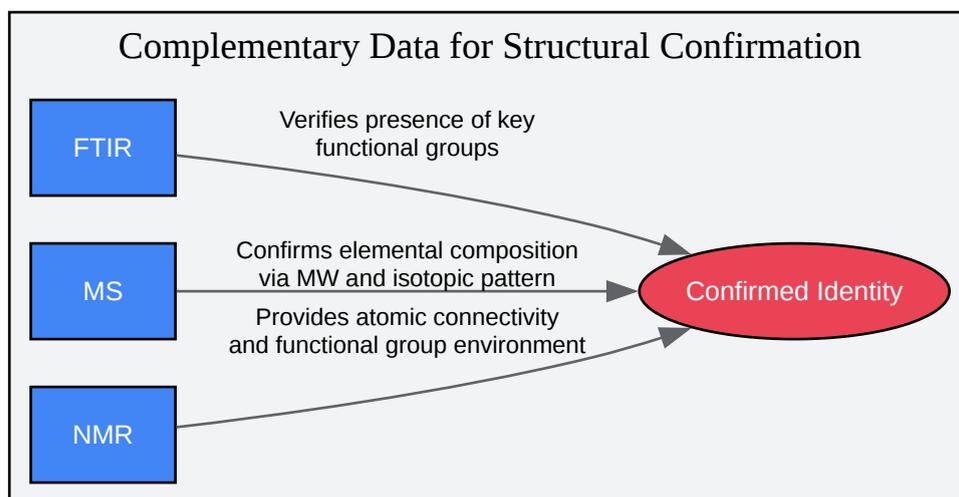
Protocol: LC-MS Analysis

- Instrumentation: Couple the HPLC system described above directly to a mass spectrometer equipped with an ESI source.
- ESI Source Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Drying Gas (N_2): 10-12 L/min
 - Gas Temperature: 300-350 °C
 - Nebulizer Pressure: 30-40 psi
- Data Acquisition: Scan a mass range from m/z 50 to 500.

Expected Results and Interpretation

- The mass spectrum will not show the intact hydrochloride salt (MW 214.09). Instead, it will show the protonated free base $[M+H]^+$.
- Expected Ion: The free base is $C_{10}H_8ClN$ (MW 177.63).
- Primary Peak: Look for an ion at $m/z \approx 178.03$.

- **Isotopic Pattern:** A crucial confirmation is the isotopic pattern for a single chlorine atom. There will be two peaks: one for the ^{35}Cl isotope (the $[\text{M}+\text{H}]^+$ peak at ~ 178.03) and another for the ^{37}Cl isotope ($[\text{M}+2+\text{H}]^+$ peak at ~ 180.03) with a characteristic intensity ratio of approximately 3:1.[9] This pattern is definitive proof of the presence of one chlorine atom.



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Caption: Logic diagram showing complementary analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply consistent pressure to the sample using the ATR press to ensure good contact.

- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Average 16-32 scans to improve the signal-to-noise ratio.

Expected Results and Interpretation

The spectrum should display characteristic absorption bands for the molecule's functional groups.^{[10][11]}

- ~3100-3000 cm^{-1} : Aromatic C-H stretching.
- ~3000-2400 cm^{-1} : A very broad and strong band associated with the N⁺-H stretching of the hydrochloride salt.
- ~1620-1450 cm^{-1} : C=C and C=N stretching vibrations within the isoquinoline aromatic system.
- ~1200-1000 cm^{-1} : C-N stretching vibrations.
- ~800-600 cm^{-1} : A sharp band corresponding to the C-Cl stretching vibration.

Thermal Analysis (DSC & TGA)

Principle: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles.

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA/DSC pan.
- Instrument Parameters:
 - Purge Gas: Nitrogen at 20-50 mL/min.
 - Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

Expected Results and Interpretation

- DSC: A sharp endothermic peak will indicate the melting point of the compound. For hydrochloride salts, this may coincide with decomposition.[12][13] The presence of a sharp, well-defined peak is also an indicator of high crystalline purity.
- TGA: The TGA thermogram will show the thermal stability range. A significant weight loss step is expected, which could correspond to the loss of HCl gas followed by the decomposition of the organic molecule.[14] The onset temperature of this weight loss is a critical measure of the compound's thermal stability.

Conclusion

The application of this multi-technique analytical workflow provides a robust and comprehensive characterization of **3-(Chloromethyl)isoquinoline hydrochloride**. The combination of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, FT-IR for functional group identification, and thermal analysis for stability profiling creates a self-validating data package. This ensures the material's identity, purity, and quality, which is essential for its intended use in research and development.

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